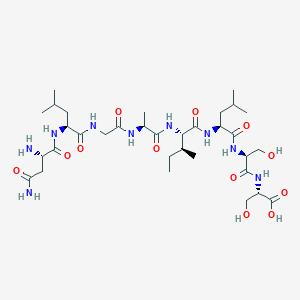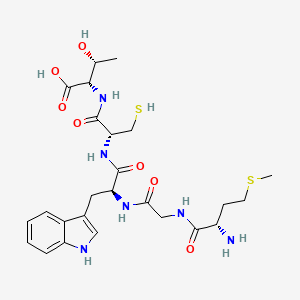
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-threonine, L-methionine, glycine, L-tryptophan, and L-cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, microbial fermentation can be used to produce individual amino acids like L-threonine and L-methionine, which are then chemically synthesized into the desired peptide.
化学反应分析
Types of Reactions
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The sulfur-containing methionine and cysteine residues can be oxidized to form sulfoxides and sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, cysteine sulfone.
Reduction: Free thiol groups from cysteine.
Substitution: Alkylated or acylated peptide derivatives.
科学研究应用
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Used in the production of specialized enzymes and biocatalysts.
作用机制
The mechanism of action of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction.
相似化合物的比较
Similar Compounds
- L-Threonine, L-methionylglycylglycyl-L-methionyl-L-asparaginyl-L-tryptophyl-L-arginyl-L-prolyl-L-isoleucyl-L-leucyl-L-threonyl-L-isoleucyl-L-isoleucyl-
- L-threo-4-methylsulfonylphenylserine
Uniqueness
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is unique due to its specific sequence and the presence of sulfur-containing amino acids, which can form disulfide bonds, adding to its structural stability and functional diversity.
This detailed article provides a comprehensive overview of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
570414-45-8 |
|---|---|
分子式 |
C25H36N6O7S2 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H36N6O7S2/c1-13(32)21(25(37)38)31-24(36)19(12-39)30-23(35)18(9-14-10-27-17-6-4-3-5-15(14)17)29-20(33)11-28-22(34)16(26)7-8-40-2/h3-6,10,13,16,18-19,21,27,32,39H,7-9,11-12,26H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)(H,31,36)(H,37,38)/t13-,16+,18+,19+,21+/m1/s1 |
InChI 键 |
WWBPTRUSXLGJCE-OGVCVMLHSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
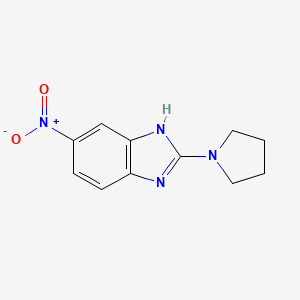
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)

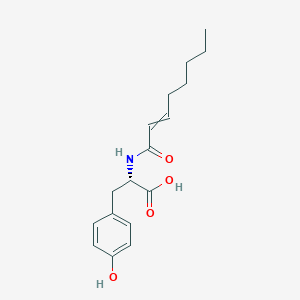
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
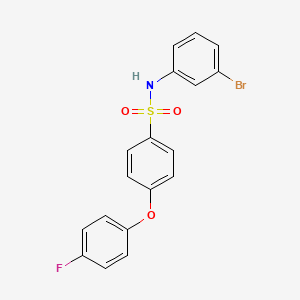
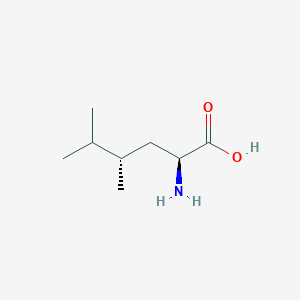
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
